molecular formula C17H14O7 B8059129 Iristectorigenin B CAS No. 37744-62-0

Iristectorigenin B

Cat. No.: B8059129
CAS No.: 37744-62-0
M. Wt: 330.29 g/mol
InChI Key: WRZOUWHPDDOJNR-UHFFFAOYSA-N
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Description

Iristectorigenin B is a naturally occurring compound isolated from the plant Belamcanda chinensis. It is known for its role as a liver X receptor modulator, which makes it significant in the regulation of cholesterol homeostasis. This compound has been studied for its potential hypocholesterolemic activities, which may reduce the risk of coronary heart disease by activating liver X receptor target genes without inducing hepatic lipid accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iristectorigenin B can be synthesized through various chemical reactions involving the starting material tectoridin. The synthesis typically involves hydrolysis, methylation, and oxidation steps. The reaction conditions often include the use of methanol, hydrochloric acid, and other reagents under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Belamcanda chinensis using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate this compound. The process is optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Iristectorigenin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications .

Scientific Research Applications

Iristectorigenin B has a wide range of scientific research applications, including:

Mechanism of Action

Iristectorigenin B exerts its effects by modulating liver X receptors, which are key transcriptional regulators of lipid and carbohydrate metabolism. By activating liver X receptor-α and liver X receptor-β, this compound induces the transcription of genes involved in cholesterol efflux, such as ATP-binding cassette transporters A1 and G1. This leads to reduced cholesterol accumulation in macrophages and improved reverse cholesterol transport without inducing hepatic lipid accumulation .

Comparison with Similar Compounds

Uniqueness: Iristectorigenin B is unique due to its dual activation of liver X receptor-α and liver X receptor-β, which makes it a potent regulator of cholesterol homeostasis without causing hepatic lipid accumulation. This sets it apart from other similar compounds that may not have the same dual activation properties .

Properties

IUPAC Name

5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZOUWHPDDOJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235862
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37744-62-0, 86849-77-6
Record name Iristectorigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086849776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iristectorigenin B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF3VR8KUL4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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